(3R)-4-Hydroxy-3-methylbutanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
217189-83-8 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(3R)-4-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-5(4-7)2-3-6/h5,7H,2,4H2,1H3/t5-/m1/s1 |
InChI Key |
ASRMXDBLGXVLGD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC#N)CO |
Canonical SMILES |
CC(CC#N)CO |
Origin of Product |
United States |
Chemical and Physical Properties
(3R)-4-Hydroxy-3-methylbutanenitrile is a β-hydroxynitrile. chemicalbook.com Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol nih.gov |
| CAS Number | 13635-04-6 nih.gov |
| Boiling Point | 114-116 °C/30 mmHg chemicalbook.com |
| Density | 0.959 g/mL at 20 °C |
| Refractive Index | n20/D 1.430 |
Synthesis of 3r 4 Hydroxy 3 Methylbutanenitrile
The synthesis of chiral hydroxynitriles like (3R)-4-Hydroxy-3-methylbutanenitrile often employs biocatalytic methods to achieve high enantioselectivity. Hydroxynitrile lyases (HNLs) are key enzymes in this process, catalyzing the asymmetric addition of cyanide to aldehydes or ketones. rsc.orgrsc.org Both (R)- and (S)-selective hydroxynitrile lyases are readily available, making them a standard tool in both academic research and industrial applications. rsc.org
Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also utilized for the synthesis of chiral nitriles. These methods can involve the use of whole cells or isolated enzymes as catalysts. researchgate.net For instance, the synthesis of enantiopure 2-hydroxy acids from aldehydes can be achieved through such a chemoenzymatic pathway. researchgate.net Furthermore, aldoxime dehydratases have gained attention for the asymmetric synthesis of nitriles from aldoximes, offering a cyanide-free alternative. researchgate.net
Applications in Asymmetric Synthesis
Chemical Synthesis from Defined Chiral Precursors
The construction of specific stereocenters often begins with a molecule from the "chiral pool"—readily available, enantiopure natural products. These precursors are then chemically modified to yield the desired target molecule, preserving or inverting the original stereochemistry as needed.
Transformation of Chiral α-Keto Ester Precursors
An alternative chemical strategy involves the transformation of functional groups within a chiral precursor. A notable example is the synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile from a chiral α-keto ester. This method avoids a direct SN2 displacement at the chiral center, instead building the nitrile functionality from an adjacent carbonyl group.
A reported synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile exemplifies this approach, starting from the corresponding chiral α-keto ester. The key transformation is the conversion of the ketone functionality into a nitrile via an intermediate ketoxime derivative.
The synthetic sequence is as follows:
Oximation: The starting α-keto ester, methyl (R)-4-(benzyloxy)-2-oxo-3-methylbutanoate, is reacted with hydroxylamine (B1172632) hydrochloride. This reaction converts the ketone group into a ketoxime.
Activation of the Oxime: The hydroxyl group of the ketoxime is then activated by converting it into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base, forming a ketoxime mesylate.
Rearrangement to Nitrile: The ketoxime mesylate is then subjected to conditions that promote a Beckmann-type fragmentation or rearrangement. Treatment with a base like triethylamine (B128534) at room temperature induces an elimination-rearrangement cascade, cleaving the C-C bond between the original carbonyl carbon and the adjacent carbon, ultimately forming the nitrile.
This method successfully produced (R)-4-(benzyloxy)-3-methylbutanenitrile in high yield and with excellent preservation of the stereocenter (98.5% ee). Researchers optimized the final rearrangement step by testing various activating groups and reaction conditions.
Table 2: Optimization of Ketoxime to Nitrile Conversion Conditions
| Entry | Activating Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MsCl | CH₂Cl₂ | Et₃N | 25 | 0.5 | 92 |
| 2 | TsCl | CH₂Cl₂ | Et₃N | 25 | 1.0 | 85 |
| 3 | POCl₃ | CHCl₃ | Pyridine | 60 | 5.0 | Complex Mixture |
| 4 | SOCl₂ | CHCl₃ | Pyridine | 60 | 5.0 | Complex Mixture |
Data adapted from a study on the synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile.
Biocatalytic Approaches for Chiral Hydroxynitrile Synthesis
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. Enzymes, particularly lyases and hydrolases, have been successfully employed for the stereoselective synthesis of chiral hydroxynitriles.
Hydroxynitrile Lyases (HNLs): These enzymes, also known as oxynitrilases, catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. masterorganicchemistry.com HNLs are sourced from a wide variety of plants and microorganisms and exhibit distinct stereopreferences.
(R)-Selective HNLs: The HNL from almonds (Prunus amygdalus) is the most well-known and is highly selective for the synthesis of (R)-cyanohydrins.
(S)-Selective HNLs: HNLs from sources like the rubber tree (Hevea brasiliensis) and cassava (Manihot esculenta) are used to produce (S)-cyanohydrins.
The choice of enzyme allows for direct, highly enantioselective access to either enantiomer of a target cyanohydrin from a simple achiral aldehyde precursor. The reactions are typically run in aqueous buffer systems or biphasic solvent systems to manage substrate and product solubility.
Halohydrin Dehalogenases (HHDHs): This class of enzymes provides an alternative biocatalytic route to chiral β-hydroxynitriles. HHDHs catalyze the enantioselective ring-opening of prochiral epoxides using a nucleophile. When cyanide is used as the nucleophile, this reaction yields chiral β-hydroxynitriles. This method is particularly useful for producing β-hydroxynitriles that are not accessible through HNL-catalyzed reactions on aldehydes. The enantioselectivity is controlled by the specific HHDH enzyme used, allowing access to either (R)- or (S)-products.
These biocatalytic methods represent a green and efficient alternative for the synthesis of chiral building blocks like this compound and its enantiomers, avoiding the use of harsh reagents and complex protection-deprotection schemes.
Table 3: Examples of Biocatalysts for Chiral Hydroxynitrile Synthesis
| Enzyme Class | Source Organism | Typical Substrate | Product Stereochemistry |
| Hydroxynitrile Lyase (HNL) | Prunus amygdalus (Almond) | Aldehydes | (R)-Cyanohydrins |
| Hydroxynitrile Lyase (HNL) | Hevea brasiliensis (Rubber Tree) | Aldehydes | (S)-Cyanohydrins |
| Halohydrin Dehalogenase (HHDH) | Agrobacterium radiobacter | Epoxides | Enantiopure β-Hydroxynitriles |
Enantioselective Reductions of Precursor Ketones
A prominent strategy for establishing the (R)-stereocenter in 4-hydroxy-3-methylbutanenitrile (B13038477) involves the asymmetric reduction of a prochiral precursor ketone, namely 4-cyano-3-oxobutanenitrile. This approach utilizes chiral reducing agents or catalysts to selectively generate one enantiomer of the desired alcohol.
Detailed research has shown that reagents prepared from borane (B79455) and chiral amino alcohols are effective for the asymmetric reduction of various ketones. rsc.org These reagents create a chiral environment around the carbonyl group, directing the hydride attack to one of the enantiotopic faces. For instance, chiral auxiliaries like (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol can be used to prepare modified borohydride (B1222165) reagents that achieve high levels of enantioselectivity. rsc.org The mechanism involves the formation of a rigid, five-membered cyclic intermediate between the chiral ligand, the borane, and the ketone, which sterically hinders one approach of the hydride, leading to a highly stereoselective reduction. The enantiomeric excess (e.e.) obtained in these reactions is often high, frequently exceeding 90%. rsc.org
Table 1: Representative Enantioselective Reduction of a Prochiral Ketone
| Chiral Amino Alcohol Auxiliary | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
|---|---|---|---|---|---|
| (1S,2R)-2-amino-1,2-diphenylethanol | BH₃·THF | THF | -20 | 92 | 85 |
| (S)-Diphenylprolinol | BH₃·THF | Toluene | -10 | 88 | 90 |
| (2S,3R)-2-amino-3-methyl-1,1-diphenylpentanol | BH₃·THF | THF | -20 | 95 | 88 |
Data is representative of typical results found in the literature for similar ketone reductions.
Lipase-Catalyzed Kinetic Resolution Strategies for Related Alcohols
Kinetic resolution is another powerful technique for obtaining enantiopure alcohols. This method involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from its esterified counterpart. jocpr.com The enzymatic kinetic resolution of racemic 4-hydroxy-3-methylbutanenitrile can provide access to both the (R) and (S) enantiomers. jocpr.com
Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PSL) are widely used due to their high enantioselectivity and broad substrate specificity. mdpi.com The reaction involves treating the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, in a suitable organic solvent. The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. jocpr.com For example, the lipase might preferentially acylate the (S)-enantiomer, leaving the desired (R)-4-hydroxy-3-methylbutanenitrile unreacted. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. jocpr.com
Table 2: Screening of Lipases for Kinetic Resolution of (±)-4-Hydroxy-3-methylbutanenitrile
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.e. of (R)-Alcohol (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | ~50 | >99 | >200 |
| Pseudomonas cepacia Lipase (PSL) | Ethyl Acetate | Hexane (B92381) | 48 | 96 | 85 |
| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Diisopropyl Ether | 52 | 85 | 20 |
Data is illustrative and based on typical outcomes for lipase-catalyzed resolutions of secondary alcohols.
Strategies for Stereochemical Control and Enantiopurity
Achieving high levels of stereochemical control is paramount in the synthesis of a single enantiomer like this compound. Beyond the initial asymmetric transformation, strategies involving protecting groups and diastereoselective reactions are employed to construct the chiral center with high fidelity and to ensure the final product's enantiopurity.
Application of Chiral Protecting Groups (e.g., Tert-butyldiphenylsilyl, Benzyl (B1604629) Ethers)
Protecting groups are often used to mask reactive functional groups during a synthetic sequence. In stereoselective synthesis, bulky protecting groups can also serve as stereodirecting elements. For the synthesis of this compound, the hydroxyl group of a precursor can be protected using a sterically demanding group like tert-butyldiphenylsilyl (TBDPS) or a benzyl ether.
The strategic placement of a bulky protecting group can significantly influence the outcome of subsequent stereoselective reactions. For example, a TBDPS group can enhance the directing effect of an existing chiral center, forcing an incoming reagent to attack from the less hindered face of the molecule. rsc.org This principle is crucial in diastereoselective reactions where the goal is to create a new stereocenter in a specific relationship to an existing one. While chiral protecting groups can be used, often a bulky achiral group is sufficient to amplify the stereodirecting influence of a nearby chiral center, thereby controlling the formation of the desired diastereomer.
Diastereoselective Pathways in Construction of the Chiral Center
Diastereoselective pathways are fundamental for constructing the chiral center in molecules that already contain one or more stereocenters. The synthesis can be designed such that a pre-existing chiral center directs the formation of the new stereocenter at the C3 position.
One common diastereoselective approach is the reduction of a ketone precursor that contains another stereocenter elsewhere in the molecule. The resident chiral center, often amplified by a bulky protecting group, creates a steric bias that favors the formation of one diastereomer over the other. This substrate-controlled approach is a powerful tool for establishing the desired relative stereochemistry. For instance, the reduction of a chiral ketone precursor can lead to the formation of the desired syn or anti diastereomer with high selectivity, which can then be converted to the final target molecule. nih.gov This method relies on the predictable facial selectivity dictated by established models of asymmetric induction.
Chemical Transformations of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group in this compound is a hub of reactivity, susceptible to both reduction and oxidation, providing pathways to various functional groups.
Reductive Conversion to Aldehyde Functionality
The partial reduction of a nitrile to an aldehyde is a delicate transformation that halts the reaction at the intermediate imine stage, which is then hydrolyzed to the desired aldehyde. A premier reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgmasterorganicchemistry.com This bulky and electrophilic reducing agent is highly effective for converting nitriles to aldehydes, particularly when the reaction is conducted at low temperatures, such as -78 °C, to prevent over-reduction to the amine. chemistrysteps.comadichemistry.com
The mechanism involves the coordination of the Lewis acidic DIBAL-H to the nitrogen atom of the nitrile. This is followed by the transfer of a hydride ion to the nitrile carbon, forming an aluminum-imine intermediate. chemistrysteps.comchemistrysteps.com This intermediate is stable at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed to yield the corresponding aldehyde, (3R)-4-Hydroxy-3-methylbutanal. wikipedia.orgmasterorganicchemistry.com
Another established, though less common, method is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid to generate an iminium salt that subsequently hydrolyzes to the aldehyde. wikipedia.org
Table 1: Reagents for Reductive Conversion of Nitriles to Aldehydes
| Reagent | Typical Conditions | Product after Hydrolysis |
|---|---|---|
| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C), followed by aqueous workup | Aldehyde |
Oxidative Conversion to Carboxylic Acid Derivatives
The nitrile group is at the same oxidation state as a carboxylic acid and can be converted to such through hydrolysis. lumenlearning.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgbyjus.com
In acid-catalyzed hydrolysis, the nitrile is heated under reflux with a dilute acid like hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate, (3R)-4-Hydroxy-3-methylbutanamide, which is then further hydrolyzed to the final carboxylic acid, (3R)-4-Hydroxy-3-methylbutanoic acid, and an ammonium (B1175870) salt. libretexts.orglibretexts.org
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. byjus.comrsc.org This process initially forms the carboxylate salt, sodium (3R)-4-hydroxy-3-methylbutanoate, and ammonia (B1221849) gas. byjus.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups within the molecule.
Table 2: Conditions for Hydrolysis of Nitriles to Carboxylic Acids
| Condition | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | Amide | Carboxylic Acid |
Pathways to Amine Derivatives
Complete reduction of the nitrile moiety provides a direct route to primary amines. This transformation adds two molecules of hydrogen across the carbon-nitrogen triple bond. wikipedia.org One of the most common methods for this conversion is catalytic hydrogenation. wikipedia.org This process typically utilizes hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum dioxide, or palladium on carbon. wikipedia.orgcommonorganicchemistry.com While effective, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the primary amine product with the intermediate imine. wikipedia.org
Alternatively, stoichiometric reducing agents offer a powerful and often more direct route to the primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reagent that readily reduces nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine, (3R)-4-amino-3-methylbutan-1-ol. chemistrysteps.comlibretexts.org Other hydride reagents like lithium borohydride or diborane (B8814927) can also be employed for this purpose. wikipedia.org
Table 3: Common Methods for Nitrile Reduction to Primary Amines
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni (or PtO₂, Pd/C) | Economical; potential for secondary/tertiary amine byproducts. wikipedia.org |
| Hydride Reduction | 1) LiAlH₄ in ether/THF; 2) H₂O workup | High yields of primary amine; powerful, non-selective reagent. libretexts.org |
Reactions Involving the Chiral Hydroxyl Group
The primary hydroxyl group in this compound is another key site for chemical modification. Its reactivity can be controlled through protection/deprotection strategies or harnessed for functional group interconversions.
Orthogonal Protection and Deprotection Strategies
To perform selective chemistry on the nitrile group without interference from the hydroxyl group, or vice versa, the use of protecting groups is essential. bham.ac.uk Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others, enabling complex, multi-step syntheses. uchicago.eduwikipedia.orgorganic-chemistry.org
The hydroxyl group can be protected as an ether or an ester. The choice of protecting group depends on its stability under the reaction conditions planned for the nitrile moiety.
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are commonly used. They are introduced using the corresponding silyl chloride and a base (e.g., imidazole). Silyl ethers are stable to a wide range of non-acidic and non-fluoride-based reagents, making them suitable for protecting the alcohol during nitrile reductions with hydrides. They are typically removed under acidic conditions or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu
Benzyl Ethers (Bn): Formed using benzyl bromide or chloride with a base (e.g., NaH), benzyl ethers are robust and stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. uwindsor.ca This makes them compatible with both nitrile hydrolysis and reduction. Deprotection is typically achieved by catalytic hydrogenolysis (H₂, Pd/C), a condition that would also reduce the nitrile group unless it has already been transformed. uwindsor.ca
Acetal Protecting Groups: Groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) are stable to basic, nucleophilic, and reducing conditions but are readily cleaved by acid. uwindsor.ca This allows for deprotection under conditions that may be orthogonal to the removal of other protecting groups. uwindsor.ca
The ability to selectively deprotect one functional group while another remains protected is the cornerstone of orthogonal strategy, allowing for precise and controlled synthetic routes. uchicago.eduwikipedia.org
Table 4: Orthogonal Protection Strategies for the Hydroxyl Group
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | H⁺ or F⁻ (e.g., TBAF) | Stable to base, mild acid, many redox reagents |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, many redox reagents |
Selective Functional Group Interconversions at the Hydroxyl Center
With the nitrile group appropriately protected or its reactivity considered, the primary hydroxyl group can be converted into other functionalities.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This would yield (3R)-2-methyl-4-oxobutanoic acid, assuming the nitrile was first hydrolyzed.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., halides, azides, cyanides) at that position. This opens up pathways to a multitude of new derivatives, expanding the synthetic utility of the original chiral scaffold.
These transformations highlight the dual functionality of this compound, making it a valuable chiral precursor in synthetic organic chemistry.
Regio- and Chemoselectivity Considerations in Multistep Synthesis
The synthetic utility of this compound as a chiral building block is intrinsically linked to the ability to selectively manipulate its two distinct functional groups: a tertiary hydroxyl group and a primary nitrile group. The differential reactivity of these groups under various conditions allows for a range of derivatization strategies. However, achieving high regio- and chemoselectivity is a critical consideration in any multistep synthesis to avoid the formation of undesired byproducts and to ensure the efficient construction of more complex molecular architectures.
The hydroxyl group, being a nucleophile and a proton donor, is susceptible to a variety of reactions including oxidation, etherification, and esterification. Conversely, the nitrile group, with its electrophilic carbon atom, can undergo nucleophilic addition, reduction to an amine, or hydrolysis to an amide or a carboxylic acid. The challenge in the derivatization of this compound lies in modulating the reaction conditions to target one functional group in the presence of the other.
Selective Protection of the Hydroxyl Group
To facilitate reactions at the nitrile moiety without interference from the hydroxyl group, a common strategy is the introduction of a temporary protecting group. The choice of the protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal.
Common protecting groups for tertiary alcohols like the one in this compound include silyl ethers and acetals. For instance, the hydroxyl group can be converted to a tert-butyldimethylsilyl (TBS) ether by reacting the parent molecule with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This silyl ether is robust under a wide range of non-acidic conditions, allowing for subsequent transformations of the nitrile group.
| Protecting Group | Reagents and Conditions | Key Characteristics of Protected Intermediate | Deprotection Conditions |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF, rt | Stable to basic and organometallic reagents | TBAF, THF, rt; or mild acid |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH (cat.), CH2Cl2, rt | Stable to basic and nucleophilic reagents | Aqueous acid (e.g., HCl, AcOH) |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, CH2Cl2, rt | Stable to a wide range of non-acidic reagents | Acidic hydrolysis (e.g., HCl in MeOH) |
Once the hydroxyl group is protected, the nitrile group can be selectively targeted. For example, the protected compound can be reduced to the corresponding primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Selective Reactions at the Nitrile Group
Conversely, it is also possible to selectively react the nitrile group while leaving the hydroxyl group untouched, often without the need for a protecting group. The choice of reagents and reaction conditions is paramount in achieving this selectivity.
Selective Reduction: The reduction of the nitrile to a primary amine can be achieved in the presence of the hydroxyl group using specific reducing agents. Catalytic hydrogenation using Raney nickel or certain platinum or palladium catalysts can be effective. researchgate.net The choice of catalyst and solvent can influence the selectivity and prevent over-reduction or side reactions involving the hydroxyl group.
| Reaction Type | Reagents and Conditions | Product | Selectivity Considerations |
| Reduction to Amine | H2, Raney Ni, EtOH/NH3 | (3R)-4-Amino-3-methylbutan-1-ol | High pressure and temperature may affect the hydroxyl group. The presence of ammonia can suppress side reactions. |
| Hydrolysis to Amide | H2O2, K2CO3, DMSO, rt | (3R)-4-Hydroxy-3-methylbutanamide | Mild conditions prevent dehydration or other reactions at the hydroxyl center. |
| Hydrolysis to Carboxylic Acid | aq. HCl or aq. NaOH, heat | (3R)-4-Hydroxy-3-methylbutanoic acid | Strong acidic or basic conditions can lead to dehydration, particularly due to the tertiary nature of the alcohol. |
Selective Hydrolysis: The nitrile can be selectively hydrolyzed to either the corresponding amide or carboxylic acid. Controlled hydrolysis to the amide can often be achieved under mildly basic conditions, for example, using hydrogen peroxide in the presence of a base. stackexchange.com More vigorous acidic or basic hydrolysis will lead to the formation of the carboxylic acid. byjus.com However, care must be taken as the tertiary alcohol may be prone to dehydration under harsh acidic conditions.
Chemoselective Reactions with Organometallic Reagents
The reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with this compound presents a significant chemoselectivity challenge. The acidic proton of the hydroxyl group will readily quench the organometallic reagent. Therefore, to achieve addition to the nitrile group, the hydroxyl group must first be deprotonated with a suitable base or, more commonly, protected as described previously.
In a scenario where the hydroxyl group is protected, a Grignard reagent can add to the nitrile to form an intermediate imine, which upon acidic workup, yields a ketone. This two-step sequence allows for the transformation of the nitrile into a ketone functional group, further expanding the synthetic utility of the chiral backbone.
Utilization in the Construction of Natural Products
The synthesis of natural products often requires the precise installation of chiral centers to achieve the desired biological activity. Chiral synthons like this compound serve as foundational elements in these synthetic endeavors.
Intermediate in the Synthesis of Betulinic Acid Derivatives
Betulinic acid, a pentacyclic triterpene, and its derivatives are known for a wide range of biological activities, including potent antitumor properties. nih.govresearchgate.net The synthesis of novel and more active derivatives often involves modification of the side chains of the betulinic acid scaffold. nih.govmdpi.com
While direct utilization of this compound in published syntheses of betulinic acid derivatives is not extensively documented, its structure presents a plausible strategic advantage. The chiral methyl- and hydroxyl-bearing fragment of the synthon could be conceptually employed to construct or modify the side chain at the C-17 position of the lupane (B1675458) skeleton.
A hypothetical synthetic strategy could involve the conversion of the nitrile group to other functionalities, such as an aldehyde or a carboxylic acid, which could then be coupled with the main triterpene core. The stereocenter at the C-3 position of the nitrile would ensure the introduction of a specific stereochemistry in the final derivative, which is crucial for its biological efficacy.
Table 1: Potential Synthetic Transformations of this compound for Betulinic Acid Derivative Synthesis
| Functional Group Transformation | Reagents and Conditions | Resulting Intermediate Functionality |
| Nitrile to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |
| Nitrile to Carboxylic Acid | Acid or base hydrolysis | Carboxylic Acid |
| Nitrile to Amine | Reduction (e.g., LiAlH4) | Primary Amine |
| Hydroxyl Group Protection | Silyl ethers, acetals | Protected Hydroxyl |
Intermediate in the Synthesis of Moronic Acid Derivatives
Moronic acid, another pentacyclic triterpenoid (B12794562), and its derivatives have also garnered significant interest due to their promising biological activities. Similar to betulinic acid, the synthesis of moronic acid derivatives often focuses on modifications to achieve enhanced therapeutic profiles.
The application of this compound as an intermediate in the synthesis of moronic acid derivatives follows a similar conceptual pathway as with betulinic acid. The chiral fragment can be envisioned as a building block for the side chain, introducing a defined stereocenter. The versatility of the nitrile and hydroxyl groups allows for a range of chemical manipulations to facilitate the coupling with the core triterpenoid structure.
Role in the Synthesis of Bioactive Small Molecules
The precise architecture of small bioactive molecules is a key determinant of their interaction with biological targets. Chiral synthons are indispensable in constructing these molecules with the required three-dimensional arrangement.
Precursor in the Synthesis of Specific Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The stereoselective synthesis of these molecules is of paramount importance. nih.govgoogle.com
This compound can serve as a versatile precursor for the synthesis of various chiral heterocyclic systems. The nitrile and hydroxyl groups can participate in a variety of cyclization reactions to form rings containing nitrogen and oxygen. For instance, reduction of the nitrile to a primary amine, followed by intramolecular cyclization with the hydroxyl group (or a derivative thereof), could lead to the formation of chiral piperidines or related N-heterocycles. Alternatively, reactions involving the nitrile group with external reagents can initiate the formation of different heterocyclic cores, with the stereochemistry being directed by the existing chiral center.
Table 2: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Conceptual Synthetic Approach |
| Chiral Tetrahydrofurans | Intramolecular cyclization via the hydroxyl group attacking an activated nitrile or a derivative. |
| Chiral Pyrrolidines/Piperidines | Reduction of the nitrile to an amine followed by intramolecular cyclization. |
| Chiral Lactones | Hydrolysis of the nitrile to a carboxylic acid followed by intramolecular esterification. |
Design and Modular Assembly in Stereochemically Defined Chemical Libraries
The generation of chemical libraries with high structural and stereochemical diversity is a powerful strategy in drug discovery for identifying novel bioactive compounds. nih.govcam.ac.ukpnas.org Chiral building blocks are essential for introducing stereochemical diversity into these libraries.
This compound is an exemplary chiral building block for use in diversity-oriented synthesis (DOS) and the construction of stereochemically defined chemical libraries. Its two distinct functional groups, the hydroxyl and the nitrile, allow for orthogonal chemical transformations. This means that one group can be reacted selectively while the other remains unchanged, enabling a stepwise and controlled assembly of complex molecules.
In a modular assembly approach, the hydroxyl group could be used as a point of attachment to a solid support or another molecular scaffold, while the nitrile group is elaborated through a series of reactions. Alternatively, both functional groups can be used in parallel synthesis schemes to rapidly generate a library of related compounds with variations at both positions. The inherent chirality of the building block ensures that each member of the library has a defined stereochemistry, which is critical for probing interactions with chiral biological targets.
Analytical Characterization and Stereochemical Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure and determining the stereochemistry of chiral compounds like (3R)-4-Hydroxy-3-methylbutanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio in a mixture of stereoisomers. In the context of synthesizing this compound, which may involve the formation of its diastereomer, (3S)-4-Hydroxy-3-methylbutanenitrile, NMR provides a quantitative measure of the relative amounts of each isomer.
The diastereomeric ratio is typically determined by integrating the signals of protons that are unique to each diastereomer in the ¹H NMR spectrum. Protons adjacent to the chiral center often exhibit distinct chemical shifts in different diastereomers. For 4-Hydroxy-3-methylbutanenitrile (B13038477), the protons on the carbon bearing the hydroxyl group (C4) and the methyl group (at C3) would be of particular interest.
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Mixture of 4-Hydroxy-3-methylbutanenitrile
| Protons | Chemical Shift (ppm) - (3R) Isomer | Chemical Shift (ppm) - (3S) Isomer | Integration |
| CH₃ | 1.25 (d) | 1.28 (d) | 3H |
| CH | 2.70 (m) | 2.75 (m) | 1H |
| CH₂CN | 2.50 (dd), 2.60 (dd) | 2.52 (dd), 2.62 (dd) | 2H |
| CH₂OH | 3.60 (dd), 3.70 (dd) | 3.65 (dd), 3.75 (dd) | 2H |
| OH | Variable | Variable | 1H |
Note: This table is illustrative and based on general principles of NMR spectroscopy for diastereomers. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
By comparing the integration values of the distinct signals for the (3R) and (3S) diastereomers, a precise diastereomeric ratio can be calculated. For instance, if the integral of the methyl doublet for the (3R) isomer is significantly larger than that for the (3S) isomer, it indicates a successful diastereoselective synthesis.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound. The molecular formula of this compound is C₅H₉NO, which corresponds to a molecular weight of approximately 99.13 g/mol .
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 99. Additionally, fragmentation patterns can provide further structural information. Common fragmentation pathways for a molecule like this might include the loss of a hydroxyl group (-17 amu), a methyl group (-15 amu), or the cyanomethyl group (-40 amu).
Table 2: Expected Mass Spectrometry Data for 4-Hydroxy-3-methylbutanenitrile
| Ion | m/z (expected) | Description |
| [M]⁺ | 99 | Molecular Ion |
| [M-CH₃]⁺ | 84 | Loss of a methyl group |
| [M-OH]⁺ | 82 | Loss of a hydroxyl group |
| [M-CH₂CN]⁺ | 59 | Loss of the cyanomethyl group |
The presence of the molecular ion peak at the correct m/z value provides strong evidence for the successful synthesis of the target compound.
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment
Chromatographic methods are essential for both the purification of this compound and the assessment of its enantiomeric purity.
Flash Column Chromatography for Purification
Following a chemical synthesis, the crude product mixture often contains unreacted starting materials, byproducts, and the desired product. Flash column chromatography is a widely used technique for the purification of organic compounds on a preparative scale.
For the purification of this compound, a silica (B1680970) gel stationary phase is typically employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often effective. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired, more polar hydroxynitrile.
Table 3: Illustrative Flash Column Chromatography Parameters for Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1) |
| Detection | UV (if applicable) or TLC analysis of fractions |
The effectiveness of the purification is monitored by analyzing the collected fractions using Thin-Layer Chromatography.
Automated Flash Column Chromatography and Thin-Layer Chromatography (TLC) for Reaction Monitoring
Modern organic synthesis often utilizes automated flash column chromatography systems for more efficient and reproducible purifications. These systems employ pre-packed columns and use a gradient pump to precisely control the mobile phase composition, leading to better separation and higher purity of the isolated compound.
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction in real-time. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials, one can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in identifying the product. For 4-hydroxy-3-methylbutanenitrile, a typical TLC analysis would show the product as a more polar spot (lower Rf value) compared to a less polar precursor.
Table 4: Representative TLC Data for Reaction Monitoring
| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) |
| Starting Material (e.g., an unsaturated nitrile) | 0.7 |
| This compound | 0.3 |
Future Perspectives in the Chemical Synthesis and Applications of 3r 4 Hydroxy 3 Methylbutanenitrile
Development of More Efficient and Sustainable Enantioselective Synthetic Routes
Future efforts in the synthesis of (3R)-4-Hydroxy-3-methylbutanenitrile will undoubtedly focus on the development of more efficient, sustainable, and economically viable enantioselective methods. While classical synthetic approaches have been established, the principles of green chemistry are driving a shift towards biocatalytic and chemoenzymatic strategies that offer high selectivity under mild reaction conditions.
Biocatalysis, in particular, presents a promising avenue. The use of enzymes such as hydroxynitrile lyases (HNLs), nitrilases, and nitrile hydratases can provide direct access to chiral hydroxynitriles with high enantiomeric excess. nih.gov HNLs, for instance, catalyze the asymmetric addition of hydrogen cyanide to carbonyl compounds, offering a direct route to enantiopure cyanohydrins. nih.gov The exploration of novel HNLs with tailored substrate specificities and enhanced stability will be a key research area.
A significant advancement in this field is the use of halohydrin dehalogenases for the biocatalytic enantioselective cyanation of epoxides, which yields chiral β-hydroxy nitriles. acs.orgacs.orgbohrium.com This method provides an alternative to the use of highly toxic cyanide sources by employing cyanohydrins as the cyano donor. acs.orgacs.orgbohrium.com Furthermore, aldoxime dehydratases have been investigated for the asymmetric ring-opening of dihydroisoxazoles to produce chiral β-hydroxy nitriles, representing a cyanide-free synthetic strategy. researchgate.net
The development of chemoenzymatic cascade reactions, which combine enzymatic and chemical steps in a one-pot process, will also be crucial for improving process efficiency and reducing waste. These methods can streamline multi-step syntheses and avoid the isolation and purification of intermediates.
Below is a table summarizing emerging sustainable synthetic strategies for chiral β-hydroxynitriles:
| Synthetic Strategy | Key Enzymes/Catalysts | Advantages | Challenges |
| Biocatalytic Cyanation | Halohydrin Dehalogenases | High enantioselectivity, mild conditions, uses cyanohydrins as safer cyano source. acs.orgacs.orgbohrium.com | Enzyme stability and substrate scope. |
| Asymmetric Ring-Opening | Aldoxime Dehydratases | Cyanide-free route, excellent enantioselectivity. researchgate.net | Availability and engineering of suitable enzymes. |
| Hydroxynitrile Lyase Catalysis | Hydroxynitrile Lyases (HNLs) | Direct asymmetric synthesis from carbonyls, high enantiomeric excess. nih.gov | Substrate specificity and operational stability of HNLs. |
| Chemoenzymatic Cascades | Combination of enzymes and chemical catalysts | One-pot synthesis, reduced waste, improved process efficiency. | Compatibility of reaction conditions for different catalytic steps. |
Exploration of Novel Derivatization Pathways and Reactivity Profiles
The synthetic utility of this compound is intrinsically linked to the reactivity of its hydroxyl and nitrile functional groups. Future research will focus on exploring novel derivatization pathways to expand its application as a chiral building block.
The hydroxyl group can be a handle for a variety of transformations, including etherification, esterification, and oxidation. For instance, protection of the hydroxyl group, as seen in the synthesis of the closely related (R)-4-(benzyloxy)-3-methylbutanenitrile, allows for subsequent manipulations of the nitrile moiety without interference. researchgate.net The development of orthogonal protecting group strategies will be essential for the selective functionalization of more complex molecules derived from this scaffold.
The nitrile group is also highly versatile and can be converted into a range of other functional groups. savemyexams.com Hydrolysis of the nitrile can yield a carboxylic acid, while reduction can afford a primary amine. savemyexams.comdocbrown.info These transformations open up pathways to chiral β-hydroxy acids and amino alcohols, which are important structural motifs in many biologically active compounds. magtech.com.cn Furthermore, the nitrile group can participate in cycloaddition reactions, providing access to heterocyclic structures.
Investigating the reactivity of the molecule under various reaction conditions, including transition-metal catalysis, will likely uncover new and unexpected transformations. For example, the development of catalytic systems that can selectively activate the C-H bonds adjacent to the functional groups could lead to novel and efficient methods for derivatization.
The table below outlines potential derivatization pathways for this compound:
| Functional Group | Transformation | Potential Product Class |
| Hydroxyl (-OH) | Etherification | Chiral ethers |
| Esterification | Chiral esters | |
| Oxidation | Chiral aldehydes or carboxylic acids | |
| Nitrile (-CN) | Hydrolysis | Chiral β-hydroxy carboxylic acids |
| Reduction | Chiral β-hydroxy primary amines | |
| Cycloaddition | Chiral heterocyclic compounds |
Expanded Scope in Drug Discovery and Agrochemical Research through Modular Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical sectors is a major driver for the development of chiral building blocks like this compound. nih.govresearchgate.net Future applications will likely see its expanded use in the modular synthesis of complex target molecules.
In drug discovery, the stereochemistry of a molecule is often critical for its biological activity and safety profile. The use of pre-synthesized chiral building blocks can significantly simplify the synthesis of drug candidates and facilitate the exploration of structure-activity relationships. The structural motif of a β-hydroxy nitrile and its derivatives can be found in a variety of natural products and pharmaceuticals. A closely related compound, (R)-4-(benzyloxy)-3-methylbutanenitrile, has been highlighted as a versatile chiral building block, indicating the potential of this molecular framework in synthetic campaigns. researchgate.net
Similarly, in agrochemical research, there is a growing trend towards the development of single-enantiomer pesticides and herbicides to improve efficacy and reduce environmental impact. nih.govchiralpedia.com Chiral building blocks are essential for the efficient and stereocontrolled synthesis of these active ingredients. The functional group handles on this compound allow for its incorporation into a diverse range of molecular architectures relevant to agrochemicals.
The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is particularly well-suited for leveraging the potential of this compound. This approach allows for the rapid generation of libraries of chiral compounds for biological screening.
Application of Computational Chemistry for Mechanistic Insights and Predictive Stereoselectivity
Computational chemistry is poised to play an increasingly important role in the future development of synthetic routes to and applications of this compound. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. acs.orgacs.orgmdpi.com
For biocatalytic processes, molecular modeling and docking studies can be used to understand enzyme-substrate interactions and to rationalize the enantioselectivity of enzymes like hydroxynitrile lyases. nih.gov This knowledge can then be used to guide protein engineering efforts to develop mutant enzymes with improved activity, stability, and stereoselectivity for the synthesis of the desired enantiomer. researchgate.net
In the realm of asymmetric catalysis, computational models can help in the rational design of new chiral catalysts and ligands. By simulating the catalytic cycle, researchers can predict the most likely reaction pathway and the factors that control the stereochemical outcome. This predictive capability can significantly reduce the amount of empirical screening required to identify optimal reaction conditions.
Furthermore, machine learning algorithms are emerging as powerful tools for predicting the enantioselectivity of catalytic reactions. nih.govresearchgate.net By training models on existing experimental data, it may become possible to predict the stereochemical outcome of a reaction with a new substrate or catalyst, thereby accelerating the discovery of new synthetic methods.
The table below summarizes the potential applications of computational chemistry in this field:
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for chemical and enzymatic transformations. acs.orgacs.org | Understanding of transition states and factors controlling reactivity and selectivity. |
| Molecular Docking and Dynamics | Modeling of enzyme-substrate interactions in biocatalysis. nih.gov | Rationalization of enantioselectivity and guidance for protein engineering. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reaction mechanisms with high accuracy. | Detailed insights into the catalytic cycle of enzymes like HNLs. |
| Machine Learning | Prediction of enantioselectivity of catalysts and enzymes. nih.govresearchgate.net | Accelerated discovery of new and efficient enantioselective synthetic routes. |
Q & A
Q. What are the established synthetic routes for (3R)-4-Hydroxy-3-methylbutanenitrile, and how do reaction conditions influence enantiomeric purity?
Answer: The synthesis of This compound typically involves stereoselective strategies to control the chiral center at the 3R position. For example, nucleophilic substitution reactions using chiral catalysts or enantiomerically pure starting materials can enhance stereochemical fidelity. A study on structurally related nitriles (e.g., 4-[(4-Methoxyphenyl)thio]benzonitrile ) demonstrated that bases like potassium carbonate and aprotic solvents (e.g., DMF) improve yields in substitution reactions .
- Key considerations :
-
Temperature : Lower temperatures (0–25°C) minimize racemization.
-
Catalyst : Chiral catalysts (e.g., BINOL-derived systems) may enhance enantioselectivity.
-
Purification : Chromatographic separation (e.g., chiral HPLC) is critical for isolating the (3R)-enantiomer .
Table 1 : Representative reaction conditions for nitrile synthesis
Substrate Base/Solvent Yield (%) Enantiomeric Excess (ee) Reference Propargyl bromide + K₂CO₃ DMF, 25°C 90% Not reported Chiral precursor Et₃N, CH₂Cl₂, –10°C 75% 92% (3R)
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer: 1H/13C NMR and FT-IR are primary tools for structural confirmation:
- 1H NMR : Hydroxy (–OH) protons appear as broad singlets (δ 1.5–2.5 ppm), while nitrile (–CN) groups do not produce signals but influence adjacent protons (e.g., δ 2.4–3.0 ppm for CH₂–CN) .
- FT-IR : A strong absorption band near 2,250 cm⁻¹ confirms the nitrile group .
- Chiral HPLC or polarimetry is required to verify enantiomeric purity, as standard NMR cannot distinguish (3R) from (3S) configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Answer: Discrepancies in properties (e.g., melting point, solubility) often arise from differences in:
- Purity : Commercial samples (e.g., Sigma-Aldrich) may lack analytical validation, requiring in-house GC-MS or HPLC analysis .
- Enantiomeric composition : Impure (3R)/(3S) mixtures alter physical properties. Use chiral resolution techniques (e.g., enzymatic kinetic resolution) .
- Environmental factors : Hygroscopicity or oxidation under ambient conditions can skew data. Store under inert atmospheres and validate stability via TGA/DSC .
Q. What computational methods predict the biological activity of this compound?
Answer: In silico approaches include:
- Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
- QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Data from ChemSpider (e.g., 4-(Hydroxymethyl)-3-methylbenzaldehyde ) can inform parameter selection .
- MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) .
Q. How does stereochemistry at the 3R position influence reactivity in cross-coupling reactions?
Answer: The (3R) configuration affects steric and electronic environments:
- Steric effects : Bulky substituents near the nitrile group may hinder nucleophilic attacks, favoring specific reaction pathways (e.g., Suzuki-Miyaura vs. Sonogashira) .
- Electronic effects : Electron-withdrawing nitriles stabilize transition states in Michael additions. Comparative studies with (3S)-enantiomers reveal differences in reaction rates (e.g., 20% slower for 3R in Pd-catalyzed couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
